1-(4-Iodophenyl)butan-1-one

Vue d'ensemble

Description

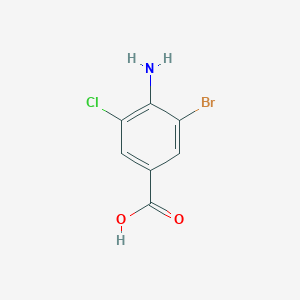

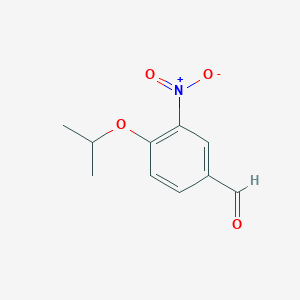

“1-(4-Iodophenyl)butan-1-one” is a chemical compound with the molecular formula C10H11IO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenyl)butan-1-one” consists of an iodophenyl group attached to a butanone . The exact 3D conformation can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

“1-(4-Iodophenyl)butan-1-one” has a molecular weight of 274.096 . Other physical and chemical properties such as density, melting point, boiling point, flash point, solubility in water, vapor pressure, and refractive index can be found in specialized chemical databases .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Photoredox Catalysis .

Summary of the Application

The compound “1-(4-Iodophenyl)butan-1-one” is used in a method for the iodoarene-directed photoredox β-C (sp3)–H arylation of 1- (o-iodoaryl)alkan-1-ones with cyanoarenes via halogen atom transfer (XAT) and hydrogen atom transfer (HAT) . This method is applicable to a broad scope of unactivated remote C (sp3)–H bonds like β-C (sp3)–H bonds of o-iodoaryl-substituted alkanones and α-C (sp3)–H bonds of o-iodoarylamides .

Methods of Application or Experimental Procedures

The method involves diethylaminoethyl radical-mediated generation of an aryl radical intermediate via XAT, then directed 1,5-HAT to form the remote alkyl radical intermediate and radical–radical coupling with cyanoarenes . The experimental findings are supported by computational studies (DFT calculations), revealing that this method operates via a radical-relay stepwise mechanism involving multiple SET, XAT, 1,5-HAT and radical–radical coupling processes .

Results or Outcomes Obtained

This method offers vital potential for chemical synthesis and new drug development by increasing molecular complexity . It has been recognized as one of the most powerful methodologies for the site selective incorporation of an aryl functionality into the alkyl chain to construct a wealth of biologically relevant aryl motif-containing molecules and synthetic intermediates .

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-iodophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPKSAXOQCEPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)butan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)

![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)

![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)